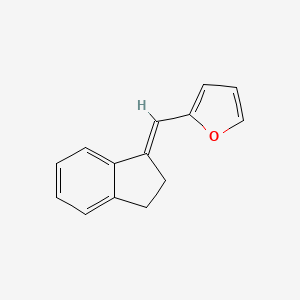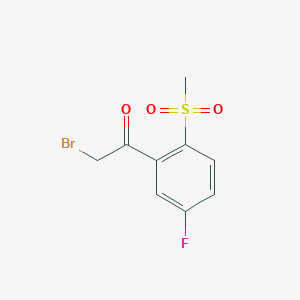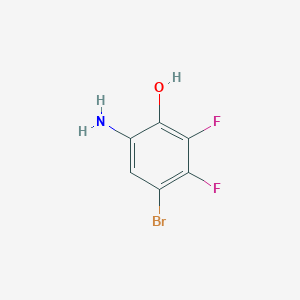![molecular formula C21H18O2 B15204555 1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B15204555.png)
1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone is an organic compound with the molecular formula C21H18O2 It is a derivative of biphenyl, featuring a benzyloxy group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
類似化合物との比較
- 1-[2’-(Benzyloxy)[1,1’-biphenyl]-2-yl]ethanone
- 1-[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethanone
Comparison: 1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone is unique due to its specific substitution pattern on the biphenyl core. This structural difference can influence its reactivity and interactions with other molecules, making it distinct from its isomers.
特性
分子式 |
C21H18O2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
1-[3-(2-phenylmethoxyphenyl)phenyl]ethanone |
InChI |
InChI=1S/C21H18O2/c1-16(22)18-10-7-11-19(14-18)20-12-5-6-13-21(20)23-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3 |
InChIキー |
LKFCSDGNQDBMBV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


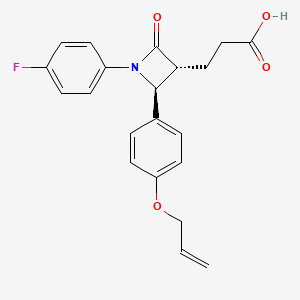
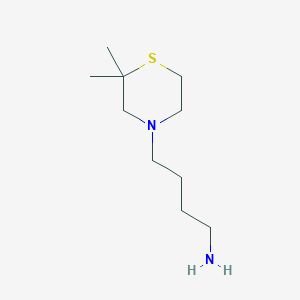

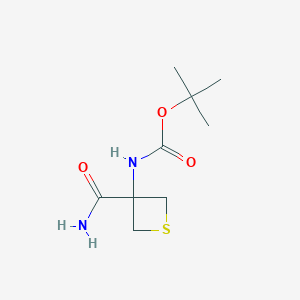


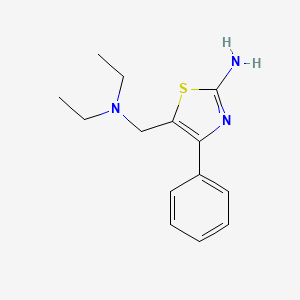
![3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B15204538.png)
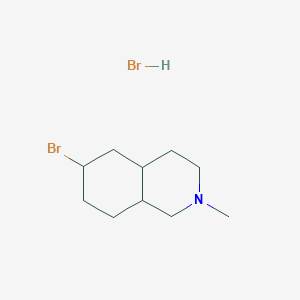
![2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15204545.png)
